N-[2-(3,5-DICHLOROANILINO)-5-FLUORO-4-PYRIMIDINYL]-N-(3,5-DICHLOROPHENYL)AMINE
Overview
Description
N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and fluoropyrimidine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine typically involves the reaction of 3,5-dichloroaniline with 5-fluoropyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups.
Scientific Research Applications
N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interfere with specific signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3,5-dichlorophenyl)propanediamide
- N,N’-bis(3,5-dichlorophenyl)-2-phenylmalonamide
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N,N’-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine is unique due to the presence of both dichlorophenyl and fluoropyrimidine groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,4-N-bis(3,5-dichlorophenyl)-5-fluoropyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4FN4/c17-8-1-9(18)4-12(3-8)23-15-14(21)7-22-16(25-15)24-13-5-10(19)2-11(20)6-13/h1-7H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHJIAAWNQYGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC=C2F)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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